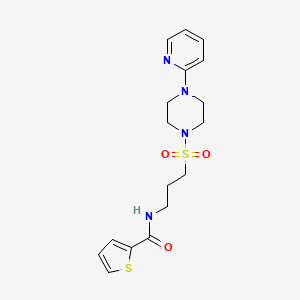

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c22-17(15-5-3-13-25-15)19-8-4-14-26(23,24)21-11-9-20(10-12-21)16-6-1-2-7-18-16/h1-3,5-7,13H,4,8-12,14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCVUQWIMAZZFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene-2-carboxamide core

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiophene-based compounds, including N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that similar compounds can induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that thiophene derivatives can exhibit inhibitory effects against a range of bacteria and fungi. The sulfonamide moiety is particularly noted for enhancing antimicrobial activity, likely due to its ability to interfere with folate synthesis in bacteria .

Neuropharmacological Effects

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide has potential applications in neuropharmacology. Compounds with similar structures have been evaluated for their effects on serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. This suggests that the compound may have antidepressant or anxiolytic properties .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it has been suggested that the piperazine ring can interact with various biological targets, influencing signaling pathways critical for cell survival and proliferation.

Receptor Modulation

As a potential modulator of neurotransmitter receptors, this compound could influence serotonergic transmission, which is crucial for mood regulation and anxiety response.

Cancer Cell Line Studies

A study involving the application of thiophene derivatives on human breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective potency at low concentrations . The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Efficacy

In vitro studies have shown that certain thiophene derivatives exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism by which N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Sulfonamides

Compounds with piperazine-sulfonamide scaffolds, such as those in , demonstrate anticonvulsant activity in MES and scMet tests. For example, N-[(4-arylpiperazinyl)alkyl]imides of succinic acid showed ED₅₀ values of 20–50 mg/kg in rodent models .

Thiophene-Based Analogs

Thiophene derivatives, like pyrrolidine-2,5-diones in , exhibit anticonvulsant properties via voltage-gated sodium channel modulation. For instance, 3-phenylpyrrolidine-2,5-diones achieved ED₅₀ values of 30–100 mg/kg in MES tests . The thiophene-carboxamide group in the target compound may confer similar sodium channel interactions but with modified pharmacokinetics due to the sulfonamide linker.

Pyridinylpiperazine Derivatives

Complexes such as those in , which integrate pyridinylpiperazine with carbamate or indazole groups, are designed for targeted drug delivery (e.g., bioorthogonal chemistry). These compounds prioritize stability and selective binding, contrasting with the target compound’s simpler thiophene-sulfonamide design .

Hypothetical Data Table for Comparative Analysis

Biological Activity

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide, also known by its CAS number 918480-47-4, is a novel compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 391.53 g/mol. The structure features a thiophene ring, a piperazine moiety linked to a pyridine group, and a sulfonyl functional group, which contribute to its biological activity.

- Inhibition of Enzymatic Activity :

- Interaction with Receptors :

Anticancer Properties

Recent studies have evaluated the anticancer potential of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide:

- Cell Line Studies :

- The compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that it inhibits cell proliferation at submicromolar concentrations, with GI50 values below 5 μM in most cases. This suggests that the compound may disrupt microtubule dynamics or induce apoptosis in cancer cells .

| Cell Line | GI50 Value (μM) | Mechanism of Action |

|---|---|---|

| A549 | < 5 | Microtubule disruption |

| MCF-7 | < 5 | Apoptosis induction |

Neuropharmacological Activity

The compound's piperazine structure suggests potential neuroactive properties. It may modulate neurotransmitter systems, which could be beneficial in treating disorders such as anxiety or depression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

- Piperazine Derivatives :

- In Vivo Studies :

Q & A

Q. What are the established synthetic routes for N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential coupling of a sulfonylated piperazine intermediate with thiophene-2-carboxamide derivatives. A validated approach (e.g., ) includes:

Sulfonylation of Piperazine : React 4-(pyridin-2-yl)piperazine with propane sulfonyl chloride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., Et₃N) at 0–25°C for 4–12 hours.

Amide Coupling : Use HBTU or EDCI as coupling agents to conjugate the sulfonylated piperazine with thiophene-2-carboxylic acid derivatives. Purify via silica gel chromatography (hexane:EtOAc gradient) .

Key Variables : Elevated temperatures (>40°C) during sulfonylation risk decomposition, while prolonged reaction times (>12 hours) in amide coupling reduce yields due to side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., thiophene ring protons at δ 7.2–7.8 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) and confirms regiochemistry ().

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H⁺] ~463 Da) and checks for impurities.

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining activity against neurological targets?

Methodological Answer:

- Bioisosteric Replacement : Substitute the sulfonyl group with a carbonyl or phosphonate to enhance blood-brain barrier permeability (based on neuroprotectant analogs in ).

- Prodrug Strategies : Esterify the carboxamide to improve oral bioavailability, followed by in vivo enzymatic hydrolysis to release the active form .

- Data-Driven Optimization : Use logP calculations (target 2–3) and in vitro microsomal stability assays to guide structural modifications .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Standardized Assays : Re-evaluate activity using uniform cell lines (e.g., SH-SY5Y for neuroprotection) and controlled ATP levels in kinase inhibition assays ().

- Orthogonal Validation : Cross-verify target engagement via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation for GPCR-linked activity) .

- Meta-Analysis : Compare IC₅₀ values under identical conditions (pH, temperature) and adjust for batch-to-batch purity variations (HPLC ≥95%) .

Q. How does the sulfonamide-piperazine-thiophene scaffold influence selectivity for kinase vs. GPCR targets?

Methodological Answer:

- Molecular Docking : Map the sulfonamide group’s role in H-bonding with kinase ATP pockets (e.g., EGFR in ) versus π-π stacking with GPCR aromatic residues (e.g., 5-HT₁A in ).

- Mutagenesis Studies : Modify key residues (e.g., K745 in EGFR) to assess binding energy changes using isothermal titration calorimetry (ITC) .

- Selectivity Panels : Screen against 50+ kinases and GPCRs to identify off-target interactions (e.g., ≥10× selectivity margin for intended targets) .

Notes for Experimental Design

- Contradiction Mitigation : Replicate synthesis and bioassays in triplicate, reporting mean ± SEM.

- Advanced Purification : Use preparative HPLC (C18 column, ACN:H₂O gradient) for >99% purity in SAR studies .

- Ethical Compliance : Adhere to institutional guidelines for in vivo neuroprotection studies (e.g., IACUC approval for rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.